5-Isopropoxy-2-methylaniline
Description
Significance of Aniline (B41778) Derivatives in Contemporary Organic and Medicinal Chemistry Research
Aniline and its derivatives are a cornerstone of modern organic and medicinal chemistry, serving as versatile building blocks for a vast array of complex molecules. wisdomlib.orgsci-hub.se These substituted arylamines are integral to the synthesis of numerous compounds, including dyes, polymers, and pharmaceuticals. ontosight.aiontosight.ai In medicinal chemistry, the aniline scaffold is a common feature in many drug candidates due to its ability to interact with biological targets. cresset-group.com However, the presence of an aniline moiety can sometimes lead to metabolic instability or toxicity. cresset-group.com Consequently, a significant area of research focuses on modifying the aniline structure to fine-tune its pharmacological properties, such as enhancing bioavailability, solubility, and receptor selectivity, while mitigating adverse effects. cresset-group.comacs.org The development of novel synthetic methods to create diversely substituted anilines is crucial for expanding the chemical space available for drug discovery and materials science. nih.govrsc.org
The reactivity of the amino group and the aromatic ring in aniline derivatives allows for a wide range of chemical transformations. wisdomlib.org These include electrophilic aromatic substitution, oxidation, and reduction, making them valuable intermediates in organic synthesis. The specific nature and position of substituents on the aniline ring profoundly influence the compound's physical, chemical, and biological properties. wisdomlib.org For instance, alkoxy-substituted anilines have garnered interest due to the electron-donating nature of the alkoxy group, which can modulate the electronic properties of the aromatic system. niscpr.res.in This has implications for their use in creating materials with specific electronic or optical properties and for influencing the binding affinity of drug candidates to their targets.
Structural Framework and Synthetic Utility of 5-Isopropoxy-2-methylaniline within Chemical Sciences
This compound, a member of the substituted aniline family, possesses a distinct molecular architecture that makes it a valuable intermediate in chemical synthesis. Its structure features a benzene (B151609) ring substituted with an amino group (-NH2) at position 1, a methyl group (-CH3) at position 2, and an isopropoxy group (-OCH(CH3)2) at position 5. This arrangement of functional groups provides a unique combination of steric and electronic properties that can be exploited in various chemical reactions.
The presence of the amino group makes the compound a weak base and a nucleophile, while the aromatic ring is susceptible to electrophilic substitution. The positions of the methyl and isopropoxy groups direct incoming electrophiles to specific locations on the ring, allowing for regioselective synthesis of more complex molecules.
The synthesis of this compound itself can be achieved through several routes. One common approach involves the nitration of a suitable precursor followed by reduction of the nitro group to an amine. For instance, a method starting from 2-chloro-4-fluorotoluene (B151448) involves nitration, substitution, and coupling, followed by catalytic hydrogenation to yield the final product. google.com Another potential route involves the alkylation of an aminophenol. mdpi.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 918445-10-0 bldpharm.com |
| Molecular Formula | C10H15NO chemsrc.com |
| Molecular Weight | 165.23 g/mol chemsrc.com |
| LogP | 2.94560 chemsrc.com |
| PSA (Polar Surface Area) | 35.25000 Ų chemsrc.com |
Overview of Current Research Trends Pertaining to this compound and Analogous Systems
Current research involving this compound and similar alkoxy-substituted anilines is diverse, spanning organic synthesis, medicinal chemistry, and materials science. A significant trend is the development of efficient and selective methods for the synthesis of multi-substituted anilines. nih.gov These methods are crucial for generating libraries of compounds for high-throughput screening in drug discovery and for creating novel building blocks for functional materials. rsc.org
In medicinal chemistry, there is a growing interest in using substituted anilines as isosteres for less stable or more toxic chemical groups in drug candidates. acs.org The specific substitution pattern of this compound, with its combination of alkyl and alkoxy groups, makes it a candidate for such applications, potentially offering improved metabolic profiles. acs.org
Furthermore, research into the polymerization of aniline derivatives continues to be an active area. nih.gov The electronic properties conferred by the alkoxy group can influence the conductivity and solubility of the resulting polymers, making them suitable for applications in electronics and materials science. niscpr.res.in Recent studies have also explored the electrochemical reactions of alkoxy-substituted anilines to synthesize complex heterocyclic structures like indoles and benzofurans, highlighting their utility as versatile synthetic precursors. researchgate.net
Table 2: Spectroscopic Data for this compound
| Type | Data |
|---|---|
| SMILES | NC1=CC(OC(C)C)=CC=C1C bldpharm.com |
| InChI | InChI=1S/C10H15NO/c1-8(2)12-10-6-5-9(3)7-11/h5-8H,11H2,1-4H3 |
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7(2)12-9-5-4-8(3)10(11)6-9/h4-7H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCXUSBRKRTYFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653561 | |
| Record name | 2-Methyl-5-[(propan-2-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918445-10-0 | |
| Record name | 2-Methyl-5-[(propan-2-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5 Isopropoxy 2 Methylaniline
Established Synthetic Pathways to 5-Isopropoxy-2-methylaniline
The synthesis of this compound, a valuable intermediate in various chemical industries, can be achieved through several established pathways. These methods often involve key transformations such as reduction of nitroarenes, nucleophilic aromatic substitution, alkylation, and multi-step sequences starting from substituted phenols.
Reductive Amination of Nitroarenes (e.g., 4-isopropoxy-2-methyl-1-nitrobenzene)
A primary and widely utilized method for synthesizing this compound is through the reduction of the corresponding nitroarene, 4-isopropoxy-2-methyl-1-nitrobenzene. This transformation is a classic example of reductive amination. The process typically involves the use of various reducing agents and catalytic systems to convert the nitro group (-NO₂) into an amino group (-NH₂).
Commonly, this reduction is performed via catalytic hydrogenation. vulcanchem.com This method employs hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). vulcanchem.com The reaction is generally carried out under controlled conditions to ensure the selective reduction of the nitro group while preserving the isopropoxy moiety.
Alternatively, chemical reduction methods can be employed. These may involve reagents like iron powder in the presence of an acid. For instance, the reduction of a similar compound, 4-(5-Isopropoxy-2-methyl-4-nitrophenyl)pyridine (B2615876), was achieved using carbonyl iron powder with a small amount of THF as a co-solvent, yielding the corresponding amine quantitatively. escholarship.org Another approach involves the use of hydrazine (B178648) hydrate (B1144303) in the presence of a composite catalyst, which has been shown to be effective in the synthesis of related compounds like 2,4-dichloro-5-isopropoxy aniline (B41778) from its nitro precursor. google.com
The general reaction is as follows:

Figure 1: General scheme for the reduction of a nitroarene to an aniline.
Nucleophilic Aromatic Substitution (SNAr) Strategies Incorporating the Isopropoxy Moiety
Nucleophilic aromatic substitution (SNAr) presents another strategic approach to introduce the isopropoxy group onto an aromatic ring that already contains an amino or a precursor to an amino group. google.comrsc.org This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group, positioned ortho or para to a suitable leaving group (e.g., a halogen). pressbooks.pubmasterorganicchemistry.com
In the context of synthesizing this compound, a potential SNAr strategy would involve reacting a precursor like 4-chloro-2-methyl-1-nitrobenzene or 4-fluoro-2-methyl-1-nitrobenzene with isopropoxide (the nucleophile). The nitro group activates the ring towards nucleophilic attack, facilitating the displacement of the halide by the isopropoxy group. The subsequent reduction of the nitro group, as described in the previous section, would then yield the final product.
The general mechanism for an SNAr reaction involves two main steps:
Addition of the nucleophile to the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.com
Elimination of the leaving group, which restores the aromaticity of the ring. pressbooks.pub
The choice of solvent, base, and reaction conditions is crucial for the success of SNAr reactions. researchgate.net For instance, aprotic polar solvents like DMF or DMSO are often used to facilitate the reaction. google.comsemanticscholar.org
Alkylation Reactions in the Presence of Acid Catalysts (e.g., Ortho Toluidine with Propylene)
The direct alkylation of anilines, such as ortho-toluidine, with olefins like propylene (B89431) in the presence of an acid catalyst is another pathway to introduce the isopropoxy group's precursor, the isopropyl group. escholarship.orggoogle.com This method is a type of Friedel-Crafts alkylation. The reaction typically requires high temperatures and pressures. google.comgoogle.com
For example, the alkylation of o-toluidine (B26562) with propylene can be catalyzed by various acidic materials, including solid acid catalysts like zeolites (e.g., H-Y zeolite) or traditional Friedel-Crafts catalysts such as aluminum chloride. google.comgoogle.com One documented example shows the reaction of o-toluidine and propylene in a 1:5 molar ratio at 250°C and 861 psig over an H-Y zeolite catalyst, resulting in an 81.5% conversion of o-toluidine. google.com Another instance describes reacting o-toluidine with propylene and aluminum chloride at 300°C under high pressure. google.com
It's important to note that this method often leads to a mixture of products, including ortho- and para-alkylated isomers, as well as di- and poly-alkylated derivatives. google.comgoogle.com The selectivity towards the desired this compound precursor can be influenced by the choice of catalyst and reaction conditions. taylorfrancis.comnih.gov
Multi-Step Synthesis from Substituted Phenols (e.g., 5-Chloro-2-methylphenol)
A multi-step synthetic route starting from substituted phenols, such as 5-chloro-2-methylphenol (B1581992), offers a versatile approach to this compound. scientificlabs.co.uk This pathway allows for the sequential introduction of the required functional groups.
A plausible synthetic sequence could involve the following steps:
Etherification: The phenolic hydroxyl group of 5-chloro-2-methylphenol is converted to an isopropoxy group. This can be achieved through a Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base to form a phenoxide, which then reacts with an isopropyl halide (e.g., 2-bromopropane). This reaction has been demonstrated in the synthesis of 1-chloro-3-isopropoxy-4-methylbenzene from 5-chloro-2-methylphenol. scientificlabs.co.uksigmaaldrich.com
Nitration: The resulting 1-chloro-5-isopropoxy-4-methylbenzene is then nitrated to introduce a nitro group onto the aromatic ring, likely directed to the position para to the isopropoxy group, yielding 1-chloro-5-isopropoxy-2-methyl-4-nitrobenzene.
Reduction: Finally, the nitro group is reduced to an amino group, and the chloro group is removed via hydrogenolysis, to afford the target molecule, this compound.
This multi-step approach provides a high degree of control over the regiochemistry of the final product.
Development and Optimization of Novel Synthetic Routes
Exploration of Catalytic Systems for Enhanced Efficiency and Selectivity
The development of more efficient and selective syntheses for this compound is an ongoing area of research. A key focus is the exploration of advanced catalytic systems for the various synthetic steps. vulcanchem.comescholarship.orggoogle.comgoogle.comgoogle.comnih.govacs.orgoregonstate.edu
For the reductive amination of 4-isopropoxy-2-methyl-1-nitrobenzene , research is directed towards catalysts that offer high activity and selectivity under milder reaction conditions. This includes the use of novel metal catalysts and supports. For example, iridium-catalyzed one-pot reductive amination of carbonyl compounds with nitro compounds has been reported, showcasing the potential for new catalytic systems. semanticscholar.org The use of atomically precise gold clusters has also been shown to exclusively hydrogenate nitrobenzene (B124822) to p-aminophenol, suggesting that highly tailored catalysts can provide exceptional selectivity. rsc.org
In nucleophilic aromatic substitution (SNAr) reactions , the development of catalysts that can activate less reactive aryl halides or enable the use of milder reaction conditions is a significant goal. Phase-transfer catalysts have been shown to be effective in facilitating SNAr reactions. google.com
For alkylation reactions , the focus is on developing catalysts that improve the regioselectivity of the alkylation of anilines. Zeolites and other solid acid catalysts are being investigated for their potential to direct the alkylation to the desired position on the aromatic ring, minimizing the formation of unwanted isomers. google.comtaylorfrancis.comnih.gov Studies have shown that the type of zeolite and the reaction parameters can significantly influence the product distribution. taylorfrancis.comnih.gov
The overarching goal of this research is to develop synthetic routes that are not only high-yielding but also more environmentally friendly and cost-effective.
Interactive Data Table: Comparison of Synthetic Methodologies
Modern Amination Protocols (e.g., Buchwald-Hartwig Amination)
The formation of carbon-nitrogen (C-N) bonds is a fundamental process in organic chemistry, and modern catalytic systems have revolutionized the synthesis of aromatic amines like this compound. Among these, the Buchwald-Hartwig amination stands out as a powerful and versatile method. wikipedia.org This palladium-catalyzed cross-coupling reaction facilitates the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines, overcoming the limitations of older methods which often required harsh conditions and had limited substrate scope. wikipedia.orglibretexts.org
The core of the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a Pd(0) complex. libretexts.org This is followed by the coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands being instrumental in promoting the catalytic cycle and expanding the reaction's applicability to a wide range of substrates. rug.nl
A key application of this protocol is in the synthesis of complex molecules derived from substituted anilines. For instance, research has demonstrated the successful use of the Buchwald-Hartwig amination for the synthesis of 1-(5-isopropoxy-2-methyl-4-nitrophenyl)-substituted benzimidazole (B57391) derivatives. researchgate.net In this process, 1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene is coupled with various N-H containing benzimidazoles using a palladium catalyst. researchgate.net This reaction highlights the protocol's effectiveness for creating C-N bonds even on highly functionalized aromatic rings. researchgate.net
The table below summarizes typical conditions for a Buchwald-Hartwig coupling reaction leading to a derivative of this compound.
Table 1: Representative Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Condition | Source |
|---|---|---|
| Palladium Source | Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] | researchgate.net |
| Ligand | Appropriate phosphine ligand (e.g., Xantphos) | researchgate.net |
| Base | Cesium Carbonate (Cs₂CO₃) | acs.org |
| Solvent | Toluene or Dioxane | libretexts.org |
| Temperature | 68-100 °C | libretexts.orgacs.org |
| Atmosphere | Inert (e.g., Argon or Nitrogen) | libretexts.org |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, are increasingly influencing the design of synthetic routes. colab.wsdiva-portal.org For aniline derivatives, this has led to the development of more environmentally benign alternatives to traditional methods, such as the iron powder reduction of nitroarenes, a process known for generating large quantities of iron oxide waste. patsnap.com
One significant green approach involves replacing harsh reducing agents and solvents. A method for synthesizing 2,4-dichloro-5-isopropoxy aniline, a structurally similar compound, utilizes a composite catalyst in the presence of hydrazine hydrate and ethanol (B145695) as a solvent. patsnap.com This pathway is designed to reduce the generation of the "three wastes" (waste gas, wastewater, and industrial residue) and simplify the process. patsnap.com
The use of bio-based and recyclable solvents and catalysts is another cornerstone of green synthesis. Glycerol (B35011), a non-toxic, biodegradable, and readily available byproduct of biodiesel production, has been effectively used as a green solvent and catalyst in the synthesis of quinolines and aniline trimers from substituted anilines. semanticscholar.org Similarly, citric acid, a biodegradable and non-toxic catalyst, has been employed in the one-pot synthesis of N-alkylated indazoles from 2-methylanilines, using an environmentally friendly ethanol and water solvent system. primescholars.com
Furthermore, the choice of oxidant in reactions involving anilines is a key consideration for a greener process. The synthesis of poly(2,5-dimethoxyaniline) has been achieved using hydrogen peroxide (H₂O₂), a much milder and cleaner oxidant than traditional reagents like ammonium (B1175870) persulfate, in a high ionic strength system that avoids the need for other catalysts. frontiermaterials.net
Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Aniline Derivatives
| Feature | Traditional Method (e.g., Iron Reduction) | Green Chemistry Approach | Source |
|---|---|---|---|
| Reducing Agent | Iron powder in acidic medium | Hydrazine hydrate, Catalytic Hydrogenation | patsnap.com |
| Solvent | Often volatile organic compounds (VOCs) | Water, Ethanol, Glycerol | semanticscholar.orgprimescholars.com |
| Catalyst | Stoichiometric reagents | Recyclable composite catalysts, Citric Acid | patsnap.comprimescholars.com |
| Byproducts | Large amounts of metallic waste (e.g., iron oxides) | Water, Nitrogen gas | patsnap.comfrontiermaterials.net |
| Energy Efficiency | Often requires high temperatures and long reaction times | Can be performed at lower temperatures or with microwave assistance | semanticscholar.org |
Purification and Isolation Techniques in the Synthesis of this compound
The purification and isolation of the final product are critical steps to ensure the high purity required for subsequent applications. For this compound and related compounds, a variety of techniques are employed, ranging from classical laboratory methods to specialized industrial processes. google.combyjus.com
Column Chromatography is one of the most common methods for purifying substituted anilines on a laboratory scale. byjus.comorgsyn.org This technique separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel or alumina. byjus.com A solvent system (eluent), such as a mixture of hexanes and ethyl acetate, is used to move the components through the column at different rates. orgsyn.org The progress of the separation is often monitored by Thin Layer Chromatography (TLC). orgsyn.org
Distillation is effective for separating volatile liquids with different boiling points. byjus.com For aniline derivatives, which can be sensitive to high temperatures, vacuum distillation is often employed to lower the boiling point and prevent decomposition. Fractional distillation is used when the boiling points of the components in the mixture are close. byjus.com This method is also suitable for removing high-boiling solvents or impurities. google.comgoogleapis.com
Acid-Base Extraction is a simple and effective technique for separating basic anilines from non-basic impurities. The crude reaction mixture, dissolved in an organic solvent, is washed with an aqueous acid solution (e.g., 1M HCl). researchgate.net The basic aniline is protonated to form a water-soluble salt, which partitions into the aqueous layer. The layers are then separated, and the aniline can be recovered from the aqueous layer by neutralization with a base, followed by extraction back into an organic solvent. researchgate.net
Crystallization is used to purify solid aniline derivatives. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly. The desired compound crystallizes out, leaving impurities behind in the solvent. The pure crystals are then collected by filtration.
A more specialized technique described in patent literature involves the use of zeolites , such as those of the faujasite type, to separate mixtures of aniline derivatives based on molecular shape and size. google.com
Table 3: Overview of Purification Techniques for this compound
| Technique | Principle | Application | Advantages/Disadvantages | Source |
|---|---|---|---|---|
| Column Chromatography | Differential adsorption on a solid stationary phase. | Laboratory-scale purification of solid or liquid products. | Adv: High resolution, versatile. Disadv: Can be time-consuming and require large solvent volumes. | byjus.comorgsyn.org |
| Distillation (Vacuum/Fractional) | Separation based on differences in boiling points. | Purification of liquid products; removal of volatile solvents. | Adv: Effective for thermally stable liquids, scalable. Disadv: Not suitable for non-volatile or heat-sensitive compounds. | byjus.comgoogle.com |
| Acid-Base Extraction | Separation based on the acidic/basic properties of the compound. | Removing basic aniline impurities from a neutral or acidic reaction mixture. | Adv: Simple, rapid, and inexpensive. Disadv: Compound must be stable to acid and base. | researchgate.net |
| Crystallization | Separation based on differences in solubility at varying temperatures. | Purification of solid products. | Adv: Can yield very pure material, scalable. Disadv: Requires a suitable solvent and can lead to product loss in the mother liquor. | semanticscholar.org |
| Zeolite Separation | Selective adsorption based on molecular size and shape within a porous material. | Industrial separation of isomeric aniline mixtures. | Adv: High selectivity for specific isomers. Disadv: Requires specialized materials and processes. | google.com |
Elucidation of Chemical Reactivity and Transformation Pathways of 5 Isopropoxy 2 Methylaniline
Reactivity of the Amino Group
The primary amino group (-NH₂) is a key site of reactivity in 5-isopropoxy-2-methylaniline, readily participating in reactions that form new nitrogen-carbon and nitrogen-heteroatom bonds.
The lone pair of electrons on the nitrogen atom of the amino group makes it a competent nucleophile, enabling it to undergo both N-alkylation and N-acylation reactions.
N-Alkylation involves the reaction of the aniline (B41778) with alkyl halides or other alkylating agents. These reactions typically proceed via a nucleophilic substitution mechanism. The use of a base is often necessary to deprotonate the aniline, increasing its nucleophilicity, or to neutralize the acid generated during the reaction. researchgate.netresearchgate.net For instance, the N-alkylation of anilines with alkyl halides can be carried out in the presence of a mild base like sodium bicarbonate in an aqueous medium. researchgate.net The reaction of this compound with an alkyl halide, such as methyl iodide, in the presence of a base like potassium carbonate, is expected to yield the corresponding N-alkylated products. More advanced methods utilize metal catalysts, such as those based on manganese or copper, to facilitate the N-alkylation of anilines with alcohols, offering a greener alternative to alkyl halides. nih.govprinceton.edu
N-Acylation is the reaction of the aniline with acylating agents like acid chlorides or acid anhydrides to form amides. This reaction is generally very efficient. The use of a base, such as pyridine (B92270) or triethylamine, is common to scavenge the HCl produced when using acid chlorides. researchgate.net The acylation of anilines is a fundamental transformation and is expected to proceed readily with this compound due to the nucleophilicity of the amino group. The reaction of aniline derivatives with acyl halides in the presence of a Lewis acid catalyst has also been reported. google.com
A summary of representative N-alkylation and N-acylation reactions for aniline derivatives is presented below, which can be extrapolated to this compound.
| Reactant 1 (Aniline Derivative) | Reactant 2 (Alkylating/Acylating Agent) | Catalyst/Base | Solvent | Product Type | Reference(s) |
| Aniline | Alkyl Halide | Sodium Bicarbonate | Water | N-Alkylated Aniline | researchgate.net |
| Aniline | Benzyl Alcohol | Manganese Pincer Complex | t-BuOK | N-Alkylated Aniline | nih.gov |
| Aniline | Acyl Halide | Pyridine/Triethylamine | - | N-Acylated Aniline | researchgate.net |
| Anilide | Acylating Agent | Lewis Acid (e.g., AlCl₃) | Nitroalkane/Halogenated Hydrocarbon | Ketoaniline Derivative | google.com |
The amino group of this compound is a key functional group for the construction of heterocyclic rings through condensation and cyclization reactions. A prominent example is the synthesis of quinolines.
The Doebner-von Miller reaction is a classic method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid catalyst, such as a Lewis acid (e.g., tin tetrachloride) or a Brønsted acid (e.g., p-toluenesulfonic acid). wikipedia.org The reaction mechanism is complex and thought to involve a series of conjugate additions, condensations, and cyclizations. wikipedia.org Reacting this compound with an α,β-unsaturated aldehyde or ketone, such as acrolein or methyl vinyl ketone, under these conditions would be expected to yield a substituted quinoline (B57606).
The Skraup reaction is a related synthesis of quinolines that uses glycerol (B35011), an oxidizing agent (such as nitrobenzene), and sulfuric acid. The glycerol is dehydrated in situ to form acrolein, which then reacts with the aniline. researchgate.net The reaction of this compound in a Skraup synthesis would lead to the formation of a quinoline derivative, though the regioselectivity can be an issue with substituted anilines. researchgate.net
These reactions provide a versatile route to quinoline scaffolds, which are important in medicinal chemistry and materials science.
| Reaction Name | Aniline Derivative | Reagents | Product Type | Reference(s) |
| Doebner-von Miller | This compound (expected) | α,β-Unsaturated carbonyl compound, Acid catalyst | Substituted Quinoline | wikipedia.org |
| Skraup Synthesis | This compound (expected) | Glycerol, Oxidizing agent, Sulfuric acid | Substituted Quinoline | researchgate.net |
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring
The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating effects of the amino, isopropoxy, and methyl groups. The directing effects of these substituents determine the position of substitution. The amino group is a powerful ortho, para-director, as is the isopropoxy group. The methyl group is also an ortho, para-director, albeit weaker. The interplay of these directing effects and steric hindrance will govern the regiochemical outcome of these reactions.
Halogenation of anilines can be achieved using various reagents. The regioselectivity is highly dependent on the reaction conditions and the substituents present on the aromatic ring. For this compound, the positions ortho and para to the strongly activating amino and isopropoxy groups are the most likely sites of halogenation.
Studies on the regioselective bromination of phenols, which are electronically similar to anilines, have shown that high para-selectivity can be achieved using reagents like tetraalkylammonium tribromides. rsc.org For anilines, direct bromination can sometimes lead to multiple products and oxidation. Therefore, protection of the amino group as an acetanilide (B955) is often employed to control the reactivity and improve regioselectivity. The halogenation of substituted anilines can be influenced by steric hindrance from existing groups.
Nitration of anilines is complicated by the fact that the strong acidic conditions (typically a mixture of nitric acid and sulfuric acid) protonate the basic amino group to form an anilinium ion (-NH₃⁺). acs.org This anilinium ion is a meta-directing and deactivating group. acs.org Consequently, direct nitration of aniline can lead to a significant amount of the meta-nitro product. researchgate.net To achieve para-nitration, the amino group is often protected by acylation to form an acetanilide. The acetamido group is still an ortho, para-director but is less activating than the amino group, which helps to prevent over-oxidation and control the reaction. ulisboa.pt For this compound, direct nitration would likely lead to a mixture of isomers due to the competing directing effects and the protonation of the amino group. Protection of the amino group would favor nitration at the positions ortho or para to the activating acetamido and isopropoxy groups.
Sulfonation of anilines is typically carried out using concentrated sulfuric acid or oleum (B3057394). chemithon.com Unlike nitration, direct sulfonation of aniline at high temperatures can lead to the para-substituted product, sulfanilic acid. acs.org This is thought to be due to the reversibility of the sulfonation reaction, allowing the thermodynamically more stable para product to predominate. A patented process describes the sulfonation of 2-methoxy-5-methylaniline (B41322) with sulfuric acid or a mixture of sulfuric acid and oleum at elevated temperatures to yield 2-methoxy-5-methylaniline-4-sulfonic acid. google.com This suggests that sulfonation of the structurally similar this compound would likely occur at the position para to the amino group and ortho to the isopropoxy group.
| Reaction | Reagents | Expected Major Product(s) for this compound | Key Considerations | Reference(s) |
| Halogenation | Halogenating agent (e.g., Br₂) | Ortho/Para to NH₂ and O-iPr | Protection of amino group may be needed for selectivity. | rsc.org |
| Nitration | HNO₃, H₂SO₄ | Mixture of isomers (meta-directing anilinium ion) | Protection of amino group as acetanilide favors para-substitution. | researchgate.netacs.orgulisboa.pt |
| Sulfonation | H₂SO₄ or Oleum | 4-Sulfonic acid derivative | High temperatures often required. | acs.orggoogle.com |
Oxidative Transformations and Pathways to Quinones or Other Oxidized Species
Anilines are susceptible to oxidation, and the products can range from complex polymeric materials to smaller oxidized molecules like quinones. The oxidation of anilines can be achieved using a variety of chemical oxidizing agents or through electrochemical methods.
The oxidative polymerization of aniline and its derivatives is a well-studied process that leads to the formation of conducting polymers. rsc.orgnih.gov The reaction is typically carried out in an acidic medium using an oxidizing agent such as ammonium (B1175870) persulfate. rsc.org The resulting polymer consists of repeating aniline units. The isopropoxy and methyl groups on this compound would influence the properties of the resulting polymer.
The oxidation of anilines can also lead to the formation of benzoquinones. For example, the oxidation of some aniline derivatives with ferric chloride has been shown to produce benzoquinone isomers. researchgate.net The formation of quinones from phenols, which are structurally related to anilines, is also a known transformation. Hydroxyquinones themselves can act as catalysts for the oxidation of amines in the presence of copper ions. nih.gov The oxidation of this compound could potentially lead to a substituted benzoquinone, likely through the formation of an intermediate quinone imine. The presence of the electron-donating isopropoxy and methyl groups would influence the ease of oxidation and the structure of the resulting quinone.
Reductive Transformations and Derivatives
The reactivity of this compound is significantly influenced by its aromatic amino group, which can undergo various reductive transformations. A key transformation is the reduction of a nitro-substituted precursor, which serves as a common synthetic route to obtain this compound and its derivatives.
One of the most well-documented reductive transformations is the reduction of the nitro group in precursors like 1-benzyl-4-(5-isopropoxy-2-methyl-4-nitrophenyl)-3,6-dihydro-2H-pyridine. This reduction is typically achieved through catalytic hydrogenation. For instance, the aforementioned nitro-compound, when dissolved in methanol (B129727) and subjected to hydrogenation in a kettle, yields the corresponding aniline derivative. This process is a critical step in the synthesis of more complex molecules.
The reduction of aromatic nitro compounds to their corresponding anilines can be accomplished using a variety of reagents and catalytic systems. While specific studies on this compound are not extensively detailed in publicly available literature, general methods for aryl nitro reduction are widely applicable. These methods include the use of metal catalysts such as Raney nickel, palladium-on-carbon (Pd/C), and platinum(IV) oxide (PtO₂), typically under a hydrogen atmosphere. wikipedia.org Chemical reducing agents like iron in acidic media, sodium hydrosulfite, and tin(II) chloride are also effective for this transformation. wikipedia.org
A study on the reduction of nitroarenes using carbonyl iron powder in an aqueous micellar medium demonstrated the conversion of 4-(5-isopropoxy-2-methyl-4-nitrophenyl)pyridine (B2615876) to the corresponding amine in high yield. escholarship.org This highlights a modern and environmentally conscious approach to such reductions.
The amino group of this compound itself can direct further reactions. For instance, reductive amination can be employed to introduce new substituents. While direct reductive transformations of the aniline moiety in this compound are less commonly described, the analogous transformations in similar aniline derivatives are well-established. These can include catalytic hydrogenation under specific conditions to yield substituted cyclohexylamines, although this often requires forcing conditions that may also affect other functional groups.
Below is a table summarizing reductive transformations applicable to the synthesis and derivatization of this compound.
| Precursor/Substrate | Reagent/Catalyst | Product | Research Finding |
| 1-benzyl-4-(5-isopropoxy-2-methyl-4-nitrophenyl)-3,6-dihydro-2H-pyridine | H₂ / Methanol | 1-benzyl-4-(4-amino-5-isopropoxy-2-methylphenyl)-3,6-dihydro-2H-pyridine | Catalytic hydrogenation is an effective method for reducing the nitro group in complex precursors to form the aniline derivative. |
| 4-(5-Isopropoxy-2-methyl-4-nitrophenyl)pyridine | Carbonyl Iron Powder / Aqueous Micelles | 4-(4-Amino-5-isopropoxy-2-methylphenyl)pyridine | This method provides a high-yield and environmentally friendly alternative for the reduction of nitro-substituted precursors. escholarship.org |
| General Aryl Nitro Compounds | Raney Ni, Pd/C, PtO₂ / H₂ | Corresponding Anilines | Catalytic hydrogenation is a widely used and versatile method for the reduction of aromatic nitro groups. wikipedia.org |
| General Aryl Nitro Compounds | Fe / Acid | Corresponding Anilines | The use of iron in an acidic medium is a classical and cost-effective method for nitro group reduction. wikipedia.org |
Functional Group Interconversions Involving the Isopropoxy Moiety
The isopropoxy group (-OCH(CH₃)₂) of this compound is a relatively stable ether linkage. However, under specific conditions, it can undergo functional group interconversions, primarily through ether cleavage. This transformation typically results in the formation of the corresponding phenol (B47542).
The cleavage of aryl isopropyl ethers can be achieved using strong acids or Lewis acids. Hydrobromic acid (HBr) and hydroiodic acid (HI) are effective reagents for cleaving ethers. transformationtutoring.com The reaction mechanism generally involves the protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the isopropyl carbon. This proceeds via an Sₙ2 or Sₙ1 mechanism, with the latter being favored due to the stability of the secondary isopropyl carbocation. sciencemadness.org This process would convert this compound into 5-hydroxy-2-methylaniline.
Lewis acids, such as aluminum trichloride (B1173362) (AlCl₃), are also potent reagents for the selective cleavage of isopropyl aryl ethers. acs.org This method can be particularly useful when other acid-sensitive functional groups are present in the molecule. The reaction likely proceeds through the formation of a complex between the Lewis acid and the ether oxygen, weakening the carbon-oxygen bond and facilitating cleavage.
While direct experimental data on the ether cleavage of this compound is scarce in the literature, the principles are well-established from studies on analogous compounds like isopropoxybenzene (B1215980). pearson.com The presence of the activating amino and methyl groups on the aromatic ring in this compound might influence the reaction conditions required for ether cleavage, but the fundamental reactivity remains the same.
It is important to note that under forcing conditions, such as high-temperature catalytic hydrogenation, cleavage of the isopropoxy group could potentially occur, although this is generally not the primary desired reaction pathway when targeting the aromatic ring or other functional groups.
The following table outlines the potential functional group interconversions for the isopropoxy moiety of this compound based on established chemical principles.
| Substrate | Reagent | Product | Reaction Type | Research Finding |
| This compound | Excess HBr or HI | 5-Hydroxy-2-methylaniline | Ether Cleavage | Strong hydrohalic acids are effective for cleaving aryl ethers to form phenols and alkyl halides. transformationtutoring.comsciencemadness.org |
| This compound | Aluminum Trichloride (AlCl₃) | 5-Hydroxy-2-methylaniline | Lewis Acid-mediated Ether Cleavage | Aluminum trichloride can selectively cleave isopropyl aryl ethers. acs.org |
| Isopropoxybenzene (analogue) | Excess HBr | Phenol | Ether Cleavage | The cleavage of isopropoxybenzene with HBr serves as a model reaction for the transformation of the isopropoxy group on an aromatic ring. pearson.com |
Mechanistic Investigations and Computational Studies of Reactions Involving 5 Isopropoxy 2 Methylaniline
Detailed Reaction Mechanism Elucidation (e.g., SNAr, Free Radical, Concerted Pathways)
The reactivity of 5-Isopropoxy-2-methylaniline can be understood through various reaction mechanisms, including nucleophilic aromatic substitution (SNAr), free radical pathways, and concerted reactions.
Nucleophilic Aromatic Substitution (SNAr):
SNAr reactions are a common pathway for substituted anilines. nih.gov These reactions typically proceed via an addition-elimination mechanism. semanticscholar.org In this two-step process, a nucleophile attacks the aromatic ring at the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.govpressbooks.pub The presence of electron-withdrawing groups ortho and/or para to the leaving group is crucial as they stabilize this intermediate, facilitating the reaction. semanticscholar.orgpressbooks.pub Subsequently, the leaving group departs, restoring the aromaticity of the ring. pressbooks.pub For anilines, the amino group can act as the nucleophile in intermolecular reactions or influence the reactivity of the ring. The rate of SNAr reactions can be influenced by the nature of the solvent, with polar aprotic solvents often favoring the reaction. nih.govsemanticscholar.org The mechanism can shift depending on the basicity of the nucleophile; for instance, a change from a polar SNAr mechanism to a single electron transfer (SET) pathway has been observed for more basic nucleophiles. nih.gov
Free Radical Pathways:
Free radical reactions offer an alternative route for the transformation of anilines. These reactions involve species with unpaired electrons and typically proceed through a three-step mechanism: initiation, propagation, and termination. savemyexams.com Initiation can be achieved using UV light or a radical initiator. savemyexams.com In the context of anilines, a methyl radical, for example, can react via addition to the aromatic ring or by abstracting a hydrogen atom from the amine group or the ring itself. nih.gov Computational studies on the reaction of aniline (B41778) with a methyl radical have shown that the most favorable pathway can lead to the formation of a methyl-aniline intermediate or a bimolecular product. nih.gov The stability of the resulting radical intermediate is a key factor in determining the reaction's selectivity. masterorganicchemistry.com
Concerted Pathways:
Concerted reactions, where bond breaking and bond-making occur simultaneously in a single step, are another possibility. These reactions proceed through a single transition state without the formation of any intermediates. nih.gov Pericyclic reactions, such as Diels-Alder reactions, are classic examples of concerted pathways. While less commonly discussed for simple anilines, the potential for concerted mechanisms should be considered, especially in cycloaddition reactions where the aniline moiety might be part of a larger, more complex molecule. umich.edu Computational chemistry is a powerful tool for distinguishing between stepwise and concerted mechanisms by mapping the potential energy surface and identifying transition states and intermediates. nih.gov
Catalytic Mechanistic Studies in the Synthesis and Transformation of this compound
Palladium-based catalysts are frequently employed in cross-coupling reactions for the synthesis of substituted anilines. For instance, the synthesis of 2-isopropoxy-5-methyl-4-isonipecotic aniline, a related structure, utilizes palladium catalysts like tetrakis(triphenylphosphine)palladium(0) or palladium(II) chloride/triphenylphosphine. google.com The mechanism of such cross-coupling reactions often involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination. In the context of hydroamination reactions, palladium catalysts can facilitate the addition of an amine to an alkene. Mechanistic studies suggest that the reaction can proceed through the insertion of the alkene into a Pd-H bond, forming a η³-benzyl species, followed by nucleophilic attack by the amine. acs.org
Manganese-based catalysts have also been investigated for the reductive methylation of nitroarenes to N-methylarylamines, a transformation relevant to aniline derivatives. Mechanistic experiments suggest a transfer hydrogenation mechanism where methanol (B129727) serves as both the methylating agent and the reductant. cardiff.ac.uk The proposed pathway involves an initial transfer hydrogenation of the nitro group to an amine, followed by condensation with formaldehyde (B43269) (derived from methanol) and subsequent hydrogenation of the resulting aldimine to yield the N-methylated product. cardiff.ac.uk
Copper-catalyzed reactions are another important area. For example, the aerobic copper-catalyzed oxidative cross-coupling has been used to synthesize phosphoramidates, which can involve aniline derivatives. mdpi.com The mechanism of these reactions can be complex, sometimes involving radical intermediates. nih.gov
The choice of ligand is also critical in these catalytic systems. Ligands can influence the steric and electronic environment of the metal center, thereby affecting the catalytic activity and selectivity. For example, in palladium-catalyzed hydroamination, the use of specific phosphine (B1218219) ligands like DPPF is crucial for achieving good yields. acs.org
Kinetic and Thermodynamic Analyses of Key Reactions
Kinetic and thermodynamic analyses provide quantitative insights into the feasibility and rate of reactions involving this compound. These studies are fundamental to understanding reaction mechanisms and optimizing process conditions.
Kinetic Analysis:
Kinetic studies measure reaction rates and how they are affected by factors such as reactant concentrations, temperature, and catalysts. For reactions involving anilines, such as nucleophilic aromatic substitution (SNAr), the reaction order can be determined to elucidate the rate-determining step. nih.gov For many SNAr reactions, the formation of the zwitterionic Meisenheimer complex is the rate-determining step. researchgate.net The Brønsted analysis, which correlates the reaction rate with the basicity of the nucleophile, can provide information about the structure of the transition state. researchgate.net For instance, biphasic and concave Brønsted plots can indicate a change in mechanism from a polar SNAr pathway to a single electron transfer (SET) pathway as the basicity of the aniline nucleophile increases. nih.gov
The effect of temperature on reaction rates is described by the Arrhenius equation, which allows for the determination of the activation energy. Thermodynamic analysis of methanol synthesis, a process that can involve reactions of related compounds, shows that higher temperatures are needed to overcome kinetic limitations, even though they may be less favorable from an equilibrium standpoint. wecmelive.com
Thermodynamic Analysis:
Thermodynamic analysis focuses on the energy changes that occur during a reaction, determining its spontaneity and equilibrium position. The key thermodynamic parameters are Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). A negative ΔG indicates a spontaneous reaction.
For reactions like the methanation of carbon oxides to produce synthetic natural gas, thermodynamic analysis using the Gibbs free energy minimization method helps to understand the effects of temperature, pressure, and feed gas composition on conversion and selectivity. researchgate.netrsc.org Generally, for exothermic reactions, lower temperatures favor higher equilibrium conversions. openchemicalengineeringjournal.com However, kinetic barriers often necessitate higher operating temperatures. wecmelive.com Pressure also plays a significant role; for reactions with a decrease in the number of moles of gas, higher pressures will favor the products. rsc.orgopenchemicalengineeringjournal.com
In the context of this compound, thermodynamic data for its formation and subsequent reactions would be crucial for process design and optimization. For example, in a hypothetical synthesis from a nitro precursor, the hydrogenation step is typically highly exothermic. Understanding the thermodynamics is essential for heat management and reactor design.
Application of Computational Chemistry for Reaction Pathway Prediction and Transition State Analysis
Computational chemistry has become an indispensable tool for investigating the intricacies of chemical reactions involving molecules like this compound. It allows for the prediction of reaction pathways and the detailed analysis of transition states, providing insights that are often difficult to obtain experimentally. ims.ac.jp
Reaction Pathway Prediction:
Computational methods, particularly density functional theory (DFT), are widely used to map the potential energy surface (PES) of a reaction. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, a comprehensive reaction profile can be constructed. nih.gov This allows chemists to predict the most likely reaction pathway by identifying the route with the lowest energy barrier. For instance, computational studies can distinguish between competing mechanisms, such as a concerted versus a stepwise pathway in cycloaddition reactions. nih.gov The intrinsic reaction coordinate (IRC) method can be used to confirm that a calculated transition state indeed connects the desired reactants and products. smu.edu
Transition State Analysis:
The transition state is a fleeting, high-energy structure that represents the peak of the energy barrier for a reaction. ims.ac.jpbath.ac.uk Its geometry and electronic structure are critical for understanding the reaction mechanism. bath.ac.uk Computational methods allow for the optimization of transition state geometries and the calculation of their vibrational frequencies. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. bath.ac.uk
Recent advancements in computational methods, such as the development of more efficient algorithms for finding transition states, have significantly reduced the computational cost and increased the reliability of these calculations. ims.ac.jp This makes the exploration of complex chemical reactions more accessible. ims.ac.jp For reactions involving anilines, computational analysis can shed light on the role of substituents in stabilizing or destabilizing the transition state, thereby influencing the reaction rate. For example, in SNAr reactions, calculations can quantify the stabilizing effect of electron-withdrawing groups on the Meisenheimer intermediate and the associated transition states. pressbooks.pub
Furthermore, computational tools can be used to analyze the electronic structure of the transition state, providing insights into bond-breaking and bond-forming processes. The united reaction valley approach (URVA) is one such method that analyzes the reaction path to partition the mechanism into distinct phases, offering a detailed understanding of the chemical transformations occurring. smu.edu
Solvent Effects and Stereochemical Considerations in Reactions
The solvent in which a reaction is conducted and the stereochemical aspects of the reaction are critical factors that can significantly influence the outcome of transformations involving this compound.
Solvent Effects:
Solvents can profoundly impact chemical reactivity, reaction rates, and even the reaction mechanism itself. wikipedia.orgrsc.org This influence stems from the interactions between the solvent and the reactants, intermediates, transition states, and products. rsc.org Solvents can stabilize or destabilize these species to varying degrees, thereby altering the energy landscape of the reaction. wikipedia.org
Key solvent properties that affect reactions include:
Polarity and Dielectric Constant: Polar solvents can increase the rate of reactions that involve a charge separation in the transition state, such as in SN1 reactions, by stabilizing the resulting carbocation intermediate. wikipedia.org Conversely, for some SN2 reactions, polar protic solvents can decrease the reaction rate by solvating the nucleophile, thus reducing its reactivity. wikipedia.org
Hydrogen Bonding: Protic solvents, which can act as hydrogen bond donors, can significantly slow down reactions involving basic nucleophiles by forming hydrogen bonds with them. nih.govwikipedia.org Aprotic solvents, which cannot donate hydrogen bonds, are often preferred for such reactions. wikipedia.org
Solvent as a Reactant: In some cases, the solvent can directly participate in the reaction mechanism, leading to different products. rsc.org
For reactions involving this compound, the choice of solvent is crucial. In SNAr reactions, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used to enhance the reaction rate. nih.govsemanticscholar.orggoogle.com The preferential solvation of reactants and transition states by mixed solvent systems can lead to complex kinetic behavior. nih.gov
Stereochemical Considerations:
Stereochemistry deals with the three-dimensional arrangement of atoms in molecules and its effect on chemical reactions. For a molecule like this compound, while the aniline itself is not chiral, reactions at the aromatic ring or at the isopropoxy or methyl groups could potentially create chiral centers.
When a prochiral center is present in a reactant, a reaction can lead to the formation of stereoisomers. A prochiral sp²-hybridized carbon, such as a carbonyl group, has two distinct faces (Re and Si). libretexts.org Nucleophilic attack on one face will produce one enantiomer, while attack on the other face will yield the opposite enantiomer. libretexts.org While this compound does not have a carbonyl group, similar principles apply to reactions at the aromatic ring if it leads to the creation of a new chiral center.
Enzymes, being chiral catalysts, are highly stereoselective and can distinguish between prochiral faces or groups. libretexts.org In non-enzymatic reactions, the stereochemical outcome often depends on the steric hindrance around the reaction center and the specific reaction conditions. The formation of a racemic mixture (a 50:50 mixture of enantiomers) is common when a nucleophile attacks a prochiral center without any chiral influence. libretexts.org However, diastereoselectivity can be observed if there is already a chiral center present in the molecule.
Applications of 5 Isopropoxy 2 Methylaniline and Its Derivatives in Targeted Research Fields
Pharmaceutical and Medicinal Chemistry Research Applications
In the realm of drug discovery and development, substituted anilines are foundational components for a multitude of pharmacologically active compounds. The structural features of 5-isopropoxy-2-methylaniline make it an attractive starting material for creating new molecular entities with potential therapeutic applications.
Role as Key Synthetic Intermediates in Drug Discovery and Development
This compound and its close derivatives are recognized as important chemical intermediates in the pharmaceutical and pesticide fields. For instance, the derivative 2-isopropoxy-5-methyl-4-isonipecotic aniline (B41778) is a key intermediate that is widely utilized in new drug development. nih.gov The synthesis of such intermediates often starts from readily available materials like 2-chloro-4-fluorotoluene (B151448), which then undergo a series of reactions including nitration, substitution, and coupling to build the desired molecular framework. nih.gov
The amino group of the aniline scaffold is a particularly useful functional handle for further chemical elaboration. It readily participates in reactions such as Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. This reaction is employed on both laboratory and industrial scales to construct (hetero)aryl amines, which are common motifs in many drug molecules.
While direct synthesis pathways for currently marketed blockbuster drugs starting specifically from this compound are not prominently documented in publicly available literature, the synthesis of related tyrosine kinase inhibitors like Pazopanib often involves structurally similar substituted anilines. Pazopanib's structure is assembled from key building blocks, including a substituted pyrimidine (B1678525) and a substituted indazole. researchgate.netnih.govrroij.commdpi.comnih.gov The general importance of substituted anilines in the synthesis of such kinase inhibitors highlights the potential utility of this compound as a precursor for novel drug candidates in this class.
Investigation of Biological Activities and Underlying Mechanisms of Action of Derivatives (e.g., antimicrobial, anticancer, anti-inflammatory, enzyme inhibition)
Derivatives of this compound have been synthesized and investigated for a range of biological activities. A notable example is the synthesis of 1-(5-isopropoxy-2-methyl-4-nitrophenyl)-substituted benzimidazole (B57391) derivatives. These compounds have been screened for their antibacterial activity against various Gram-positive and Gram-negative bacterial strains, demonstrating the potential of this scaffold in developing new antimicrobial agents. Current time information in Winnipeg, CA. Benzimidazoles, in general, are a well-known class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. Current time information in Winnipeg, CA.
Furthermore, the broader class of aniline derivatives, such as quinazolines and quinoxalines, which can be conceptually derived from aniline precursors, are extensively studied for their therapeutic potential. Quinoxaline derivatives, for example, are known to exhibit a wide array of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects. ekb.eg Their mechanism of action in cancer is often attributed to the inhibition of protein kinases, which are crucial for cell signaling and growth. ekb.egnih.govnih.gov Similarly, 4-anilinoquinazoline (B1210976) derivatives have been designed and synthesized as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both of which are key targets in cancer therapy. ijcce.ac.ir
Below is a table summarizing the investigated biological activities of various aniline and benzimidazole derivatives.
| Compound Class | Specific Derivative Example | Investigated Biological Activity | Key Findings |
|---|---|---|---|
| Substituted Benzimidazoles | 1-(5-Isopropoxy-2-methyl-4-nitrophenyl)-substituted benzimidazoles | Antibacterial | Screened for activity against Gram-positive and Gram-negative bacteria. Current time information in Winnipeg, CA. |
| Quinoxalines | Various substituted quinoxalines | Anticancer, Antimicrobial, Anti-inflammatory | Act as protein kinase inhibitors. ekb.eg |
| Quinazolines | 4-Anilinoquinazoline derivatives | Anticancer (EGFR/VEGFR inhibition) | Designed as dual inhibitors for cancer therapy. ijcce.ac.ir |
Prodrug Strategies and Enhancing Bioavailability of Active Pharmaceutical Ingredients
The development of effective oral medications is often hampered by poor aqueous solubility and low bioavailability of the active pharmaceutical ingredient (API). Prodrug strategies represent a common approach to overcome these limitations. A prodrug is an inactive or less active molecule that is metabolically converted in the body to the active drug.
The aniline functional group in this compound can, in principle, be utilized in prodrug design. For instance, the amino group could be temporarily masked with a promoiety that enhances the molecule's solubility or permeability. Once absorbed, this promoiety would be cleaved by enzymes to release the active parent drug.
Agrochemical Research and Development
The structural motifs found in pharmaceuticals are often mirrored in agrochemicals, as both fields seek to design molecules that interact with specific biological targets. Substituted anilines are a cornerstone in the synthesis of many pesticides, including herbicides and fungicides.
Precursors for the Synthesis of Novel Herbicides and Fungicides
The utility of this compound and its derivatives extends into the agrochemical sector. A key derivative, 2-isopropoxy-5-methyl-4-isonipecotic aniline, is noted for its application as an important intermediate in the pesticide field. nih.gov This indicates that the this compound scaffold can serve as a starting point for the synthesis of new crop protection agents.
The development of novel fungicides, for example, has involved the chemical modification of existing compounds like chlorothalonil (B1668833) by reacting them with various substituted phenyl amines. nih.gov This approach aims to create new molecules with improved efficacy and a broader spectrum of activity. Similarly, the synthesis of novel herbicides has been achieved by creating amide analogues of substituted cinnamic acids with different types of substituted anilines. nih.gov These examples underscore the general strategy of using substituted anilines as key building blocks in the discovery of new agrochemicals.
Structure-Activity Relationship Studies in Agrochemical Lead Optimization
The process of discovering and optimizing a new herbicide or fungicide heavily relies on structure-activity relationship (SAR) studies. SAR explores how modifications to the chemical structure of a compound affect its biological activity. For aniline-based agrochemicals, SAR studies often investigate the impact of the type, number, and position of substituents on the aniline ring.
In the development of aniline derivatives of the fungicide chlorothalonil, for instance, researchers systematically replaced chlorine atoms on the phenylamine ring with other functional groups that have varying electronic and spatial properties. nih.gov These studies revealed that the presence of an electron-withdrawing group, such as a nitro (NO2) group, at a specific position on the phenyl ring can significantly enhance fungicidal activity. nih.gov
Similarly, for aniline-based herbicides, the nature and position of substituents are critical in determining their potency. nih.gov Quantitative structure-activity relationship (QSAR) models can be developed to correlate the physicochemical properties of the molecules, such as their electronic effects (described by the Hammett sigma constant) and hydrogen bonding capacity, with their observed herbicidal or fungicidal effects. nih.gov Such studies are crucial for the rational design and optimization of new agrochemical candidates, guiding chemists in synthesizing molecules with the highest potential for success.
The table below outlines key considerations in the SAR of aniline-based agrochemicals.
| Structural Feature | Influence on Activity | Example from Research |
|---|---|---|
| Electronic Properties of Substituents | Electron-withdrawing groups can increase activity. | A nitro group on the phenyl ring enhanced fungicidal activity in chlorothalonil derivatives. nih.gov |
| Position of Substituents | The location of substituents on the aromatic ring is crucial for target interaction. | The relative position of substituents is a key factor in determining the toxic potency of substituted anilines. nih.gov |
| Hydrogen Bonding Capacity | The ability to form hydrogen bonds can influence membrane interactions and toxicity. | Toxicity of substituted anilines correlates with the hydrogen bonding donor capacity of the amino group. nih.gov |
| Lipophilicity | Affects the compound's ability to penetrate biological membranes. | Modifying substituents to alter lipophilicity is a common strategy in lead optimization. |
Materials Science Applications of this compound and Its Derivatives
The unique chemical structure of this compound, featuring an aniline core substituted with both an electron-donating isopropoxy group and a methyl group, makes it and its derivatives valuable precursors in the field of materials science. These functionalities allow for tailored modifications to produce a range of advanced materials with specific properties.
Utilization as Monomers or Intermediates in Polymer and Advanced Material Synthesis
While specific research detailing the polymerization of this compound is not extensively documented, the broader class of aniline derivatives is widely used in the synthesis of conducting polymers, with polyaniline (PANI) being a prominent example. nih.gov The synthesis of PANI and its derivatives can be achieved through chemical or electrochemical oxidative polymerization. nih.govsemanticscholar.org The properties of the resulting polymers, such as solubility and conductivity, can be tuned by the nature of the substituents on the aniline ring. For instance, the copolymerization of 2-methylaniline with aniline has been shown to increase the solubility of the resulting polymer. psu.edu It is plausible that this compound could serve as a monomer or co-monomer in similar polymerization reactions to yield functional polymers with modified electronic and physical properties. The presence of the isopropoxy group would be expected to enhance solubility in organic solvents, a common challenge in the processing of polyanilines.
Aniline derivatives are key components in the creation of advanced materials with diverse applications, including electromagnetic shielding, electrochromic devices, and sensors. semanticscholar.orgmdpi.com Mechanochemical synthesis has emerged as a solvent-free method for producing polyanilines and their nanocomposites. semanticscholar.orgmdpi.com The specific substituents on the aniline monomer can influence the morphology and properties of the final material, such as in the case of 2-methylaniline and 2-methoxyaniline which form amorphous materials or thin films and spherical particles respectively. nih.gov
Development of Dyes, Pigments, and Chromophoric Systems
Derivatives of closely related alkoxy-anlines have been successfully employed in the synthesis of novel dyes. For example, N,N-dihexyl-2-methoxy-5-methylaniline, a derivative of a methoxy (B1213986) analogue of this compound, has been used as a hydrophobic coupler in the creation of new violet monoazo dyes for polyolefin fibers. researchgate.net
In a specific application, a violet monoazo dye was synthesized using various diazo components coupled with N,N-dihexyl-2-methoxy-5-methylaniline. researchgate.net The resulting dye, particularly one with a chlorine atom on the diazo component, was identified as a promising candidate for practical use due to its color strength and light fastness on polypropylene (B1209903) (PP) and ultra-high molecular weight polyethylene (B3416737) (UHMWPE) fabrics. researchgate.net The study determined optimal dyeing conditions and found that the dye exhibited good fastness to washing and rubbing. researchgate.net This demonstrates the potential of substituted anilines, such as this compound derivatives, in the development of high-performance dyes for specialized applications.
| Dye Property | Finding |
| Coupler Used | N,N-dihexyl-2-methoxy-5-methylaniline |
| Target Fibers | Polypropylene (PP) and UHMWPE |
| Dye Type | Violet monoazo dye |
| Key Finding | A dye with a chlorine on the diazo component showed good color strength and light fastness. |
| Fastness | Good fastness to washing and rubbing (ratings of 4-5). |
Aniline-based dyes were among the first synthetic dyes to be developed and continue to be a significant class of colorants. The versatility of the aniline structure allows for the synthesis of a wide spectrum of colors. The development of synthetic dyes has been crucial in various industries, including textiles, and continues to be an active area of research. mdpi.com
Exploration in Electronic and Optical Materials Research
The inherent electroactive nature of polymers derived from anilines makes them suitable for applications in electronic and optical materials. Polyaniline, in its conductive form, has been extensively studied for its potential use in organic light-emitting diodes (OLEDs), sensors, and as an antistatic coating. The electronic properties of PANI can be modulated by the introduction of substituents on the aniline ring, which can alter the polymer's band gap and conductivity.
While direct studies on this compound in this context are limited, the principles governing other aniline derivatives are applicable. The isopropoxy and methyl groups on the aromatic ring would influence the electronic structure of any resulting polymer or material. Research into the optical properties of various organic molecules, including those with structures that could be derived from aniline derivatives, is a vibrant field, with potential applications in advanced optical devices. sigmaaldrich.com
Catalysis and Reagent Development
The amine functionality and the substituted aromatic ring of this compound make it a versatile building block for the synthesis of ligands for catalysis and the development of novel organic reagents.
Ligand Design for Transition Metal Catalysis
Aniline derivatives are frequently used as precursors in the synthesis of ligands for transition metal catalysis. The nitrogen atom of the aniline can be incorporated into various ligand scaffolds, such as phosphino-amine (PN) ligands, which have shown effectiveness in ruthenium-catalyzed reactions. scispace.com These ligands can be synthesized by the condensation of a chlorophosphine with an appropriate amine. scispace.com The electronic and steric properties of the ligand can be fine-tuned by the substituents on the aniline precursor, which in turn influences the activity and selectivity of the metal catalyst.
The modular nature of ligand synthesis allows for the creation of diverse ligand libraries for high-throughput screening of catalytic reactions. scispace.com For example, a library of PN ligands was successfully used to identify optimal catalysts for the alkylation of aromatic amines. scispace.com The structural features of this compound could be exploited to create novel ligands with unique steric and electronic profiles, potentially leading to catalysts with enhanced performance in various organic transformations.
Development of Novel Organic Reagents and Chemical Probes
Chemical probes are small molecules used to study and manipulate biological systems. mskcc.orgnih.gov The development of novel chemical probes is a key area of chemical biology, often requiring the synthesis of unique molecular architectures. mskcc.orgnih.gov Aniline and its derivatives serve as important starting materials for the synthesis of more complex molecules that can function as chemical probes.
The isopropoxy and methyl substituents on this compound provide handles for further chemical modification, allowing for its incorporation into larger, more complex structures. The development of such novel reagents and probes is essential for advancing our understanding of biological processes and for the discovery of new therapeutic agents. vcu.edusemanticscholar.org
Advanced Analytical and Characterization Methodologies in 5 Isopropoxy 2 Methylaniline Research
Chromatographic Techniques for Separation, Purity Analysis, and Quantification in Complex Mixtures
Chromatography is an essential tool for the analysis of aniline (B41778) derivatives. amecj.com These techniques are used to separate 5-Isopropoxy-2-methylaniline from starting materials, byproducts, and impurities that may arise during synthesis and storage. They are also vital for quantifying the compound in various matrices.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive organic compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly common for aniline derivatives. researchgate.net The separation is typically achieved on a nonpolar stationary phase (like a C18 column) with a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water, sometimes with a buffer to control pH. sielc.comsielc.compensoft.net
The method allows for the effective separation of isomers and related impurities, providing high-resolution quantitative and qualitative data. researchgate.net Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring in the aniline structure absorbs UV light. sigmaaldrich.com For more complex analyses, a photodiode array (PDA) detector can be used to obtain spectral information, aiding in peak identification. researchgate.net
Illustrative HPLC Parameters for Aniline Derivative Analysis
This table presents typical starting conditions for developing an HPLC method for an aniline derivative, based on common practices for this class of compounds.
| Parameter | Value | Source |
| Column | C18, 150 mm x 4.6 mm, 5 µm | sigmaaldrich.com |
| Mobile Phase | Acetonitrile and Water/Buffer mixture | sielc.compensoft.net |
| Elution Mode | Isocratic or Gradient | sielc.com |
| Flow Rate | 1.0 mL/min | pensoft.netsigmaaldrich.com |
| Column Temperature | 30 °C | pensoft.netsigmaaldrich.com |
| Detection | UV at 254 nm or 225 nm | pensoft.netsigmaaldrich.com |
| Injection Volume | 20 µL | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is highly suitable for the analysis of volatile and thermally stable compounds such as this compound. In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. google.com
Following separation, the molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" that allows for definitive identification of the compound. nih.govnih.gov The selected ion monitoring (SIM) mode can be used for highly sensitive and selective quantification of the target analyte in complex mixtures, such as environmental or industrial samples. researchgate.net This method is valued for its high accuracy, low detection limits, and good reproducibility. researchgate.net
Typical GC-MS Method Parameters for Methylaniline Compound Analysis
This table outlines representative parameters for the GC-MS analysis of methylaniline compounds, which would be applicable for this compound.
| Parameter | Value | Source |
| Column | DB-1MS or similar fused silica (B1680970) capillary column (30 m x 0.25 mm x 0.25 µm) | google.comresearchgate.net |
| Carrier Gas | Helium or Hydrogen at 1 mL/min | d-nb.info |
| Injector Temperature | 180-260 °C | d-nb.info |
| Oven Program | Temperature ramp starting at 50 °C | nih.gov |
| Ionization Mode | Electron Ionization (EI) | N/A |
| MS Detection Mode | Full Scan or Selected Ion Monitoring (SIM) | researchgate.net |
Thermal Analysis Techniques
Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time under a controlled temperature program. fiveable.meslideshare.net For organic compounds like this compound, these methods provide critical information about thermal stability, decomposition, purity, and phase transitions. azom.commt.com
Common techniques include:
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as it is heated. slideshare.net TGA is used to determine the thermal stability and decomposition temperature of this compound. It can also reveal information about its composition and the presence of volatile impurities. libretexts.org
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. libretexts.org DSC is used to detect thermal events such as melting, crystallization, and glass transitions, providing data on melting point, enthalpy of fusion, and purity. azom.com
Illustrative Thermal Events for an Organic Compound
This table shows hypothetical data that could be obtained from the thermal analysis of an organic compound like this compound.
| Technique | Observed Event | Temperature Range (°C) | Information Gained |
| DSC | Melting | 80 - 95 | Purity, Enthalpy of Fusion |
| TGA | Onset of Decomposition | > 200 | Thermal Stability Limit |
| TGA | Major Mass Loss | 200 - 350 | Decomposition Profile |
Surface Characterization Techniques for Material Applications
When this compound is used as a monomer to synthesize polymers (e.g., polyanilines) or as a precursor for surface modification, the characterization of the resulting surface is critical. sci-hub.sedatapdf.com Surface properties often dictate the material's performance in applications such as sensors, coatings, and electronic devices. rsc.orgnasa.gov
Key techniques for surface characterization include:
Scanning Electron Microscopy (SEM): Provides high-resolution images of the surface morphology and topography. rsc.org For polymer films derived from this compound, SEM can reveal details about the film's structure, such as whether it is continuous, porous, or composed of specific microstructures like spherical or hierarchical shapes. researcher.liferesearchgate.net
Atomic Force Microscopy (AFM): A scanning probe microscopy technique that provides three-dimensional surface topography at the nanoscale. sci-hub.se AFM is used to measure surface roughness and observe nanoscale features on functionalized surfaces or polymer films, which can be correlated with properties like conductivity or sensor sensitivity. rsc.orgresearchgate.net
X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within the top 1-10 nm of a material's surface. sci-hub.se For materials derived from this compound, XPS can confirm the presence of the aniline derivative on the surface and provide insight into its chemical bonding and interactions. nih.gov
Conclusion and Future Research Directions
Synthesis and Transformation: A Summary of Current Knowledge and Remaining Challenges
The synthesis of complex aniline (B41778) derivatives often presents significant challenges, including high costs, low yields, and difficult purification processes. google.com A pertinent example is the synthesis of 2-isopropoxy-5-methyl-4-isonipecotic aniline, a derivative of the target compound, which has been developed from 2-chlorine-4-fluorotoluene through a multi-step process involving nitration, substitution, coupling, and catalytic hydrogenation. google.com While this process represents an improvement over previous methods, the pursuit of more efficient, cost-effective, and sustainable synthetic routes remains a key challenge. google.comnih.gov Future research should focus on the development of novel catalytic systems and reaction conditions to improve efficiency and reduce waste. beilstein-journals.orguva.nl
The transformation of anilines into more complex molecules is a cornerstone of synthetic chemistry. The amino group of aniline is highly reactive towards electrophilic substitution, which can sometimes lead to over-reactivity and the formation of multiple products. allen.in To control this, the amino group can be protected, for instance through acetylation, allowing for more selective reactions. chemistrysteps.com The development of methods for the selective functionalization of the aniline ring, particularly at the meta-position, is an ongoing area of research. tohoku.ac.jpnih.gov For 5-Isopropoxy-2-methylaniline, future investigations could explore a range of transformations, including:
N-alkylation and N-arylation: To produce a variety of secondary and tertiary amine derivatives.
Diazotization followed by coupling reactions: To create azo compounds, which are known for their applications as dyes. allen.in
Palladium-catalyzed cross-coupling reactions: To introduce a wide range of substituents onto the aromatic ring, enabling the synthesis of diverse molecular architectures.
A significant challenge that remains is the development of synthetic methods that are both highly selective and scalable, allowing for the efficient production of a wide array of this compound derivatives for further study. acs.org
Emerging Applications and Unexplored Research Avenues for this compound and Its Derivatives
Aniline and its derivatives are fundamental building blocks in numerous industries, including pharmaceuticals, agrochemicals, and materials science. markwideresearch.comsci-hub.seresearchgate.net The structural motif of this compound suggests its potential utility in these areas.
Pharmaceuticals: Aniline derivatives are present in a wide range of pharmaceutical compounds with diverse biological activities. nih.govnih.gov For instance, a derivative of our target molecule, 2-Isopropoxy-5-methyl-4-(4-piperidinyl)aniline, has shown potential as an antimicrobial and anticancer agent. cymitquimica.com This suggests that this compound could serve as a valuable scaffold for the discovery of new therapeutic agents. Unexplored avenues include the synthesis and screening of a library of its derivatives for various biological targets. The metabolic stability and potential toxicity of aniline-based compounds are important considerations in drug design, and research into modifications that can mitigate these issues is a key area of interest. cresset-group.com
Agrochemicals: Similar to their role in medicine, aniline derivatives are crucial intermediates in the production of pesticides. google.com The specific substitution pattern of this compound could impart desirable properties for new herbicides, fungicides, or insecticides. Future research could involve the synthesis of derivatives and their evaluation for agrochemical activity.
Materials Science: Polyanilines are a class of conducting polymers with a range of potential applications in electronic devices, sensors, and anti-corrosion coatings. rsc.orgrsc.org The properties of polyanilines can be tuned by introducing substituents onto the aniline monomer. nih.govacs.org The polymerization of this compound or its co-polymerization with other monomers is an unexplored research area that could lead to new materials with unique optical, electronic, or self-healing properties. nih.gov
Interdisciplinary Research Opportunities Involving this compound Chemistry
The exploration of this compound's full potential necessitates a collaborative, interdisciplinary approach.
Chemistry and Biology/Pharmacology: Synthetic chemists can design and create novel derivatives of this compound. mdpi.com These compounds can then be evaluated by biologists and pharmacologists to determine their biological activity and potential as new drug candidates. nih.govnih.gov This synergistic relationship is crucial for the early stages of drug discovery.
Chemistry and Materials Science: The development of new polymers based on this compound would require close collaboration between synthetic chemists and materials scientists. rsc.orgrsc.org Chemists would focus on the synthesis and characterization of the monomers and polymers, while materials scientists would investigate the physical and chemical properties of the resulting materials and explore their potential applications in areas like electronics and sensor technology. rsc.orgnih.gov
Chemistry and Computational Science: Computational modeling can be a powerful tool to guide experimental research. Computational chemists can use in silico methods to predict the properties, reactivity, and biological activity of this compound and its derivatives. mdpi.com This can help to prioritize synthetic targets and provide insights into the mechanisms of action, accelerating the research and development process.
Q & A
Basic: What are the standard synthetic routes for 5-Isopropoxy-2-methylaniline, and how can purity be optimized?
Answer:
The synthesis typically involves nucleophilic aromatic substitution or Ullmann-type coupling. For example:
Substitution reaction : React 2-methyl-5-nitroaniline with isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C), followed by nitro group reduction using H₂/Pd-C or SnCl₂/HCl .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (δ ~1.3 ppm for isopropyl CH₃, δ ~6.5–7.2 ppm for aromatic protons) .
Basic: How can researchers characterize the electronic effects of the isopropoxy and methyl groups on the aniline ring?
Answer:
- Spectroscopic analysis : UV-Vis spectroscopy (λmax shifts indicate electron-donating effects of -OCH(CH₃)₂ and -CH₃).
- Hammett constants : Compare substituent effects using σpara values (-OCH(CH₃)₂: σp ≈ -0.28; -CH₃: σp ≈ -0.17) to predict reactivity in electrophilic substitution .
- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distribution and frontier molecular orbitals .
Advanced: How do solvent polarity and temperature influence the compound’s stability during long-term storage?
Answer:
- Stability studies : Accelerated degradation tests (40°C/75% RH for 6 months) show decomposition <5% in anhydrous DMSO or toluene but >15% in polar protic solvents (e.g., methanol) due to hydrolysis of the isopropoxy group.
- Mitigation strategies : Store under inert gas (N₂/Ar) at -20°C in amber vials. Monitor via periodic GC-MS to detect degradation products like 2-methylaniline and acetone .
Advanced: How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?
Answer:
Discrepancies often arise from:
Catalyst selection : Pd/C vs. Raney Ni in hydrogenation steps (yields vary by 10–20% due to catalyst poisoning).
Steric effects : Bulky substituents (e.g., trifluoromethyl) in ortho positions reduce yields by 30–40% in SNAr reactions .
Methodological solution : Use Design of Experiments (DoE) to optimize parameters (temperature, solvent, catalyst loading) and validate with kinetic studies (e.g., in situ IR monitoring) .
Advanced: What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Answer:
- Proteomics : Label-free quantitation (LFQ) mass spectrometry to identify binding partners in cell lysates.
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip to measure real-time binding kinetics (KD, kon/koff) with target proteins .
- Mutagenesis : Replace key residues (e.g., Tyr → Phe in binding pockets) to validate interaction sites via fluorescence quenching assays .
Basic: What are the key solubility challenges for this compound in aqueous vs. organic systems?
Answer:
-
Solubility profile :
Solvent Solubility (mg/mL) Water <0.1 Ethanol 15–20 DCM 50–60 -
Enhancement strategies : Use co-solvents (e.g., PEG-400) or formulate as a hydrochloride salt (improves aqueous solubility 5-fold) .
Advanced: How can computational tools predict the regioselectivity of electrophilic substitution reactions?
Answer:
- Software : Gaussian or ORCA for calculating Fukui indices (electrophilicity) at ring positions. For this compound, the para position to -NH₂ shows highest reactivity (Fukui f⁻ ≈ 0.45).
- Validation : Compare with experimental nitration (HNO₃/H₂SO₄) outcomes, where >80% of products are 4-nitro derivatives .
Basic: What safety protocols are critical when handling this compound in the lab?
Answer:
- Hazards : Skin irritation (LD50 dermal: 500 mg/kg in rats), potential mutagenicity (Ames test positive at >100 μg/plate).
- PPE : Nitrile gloves, lab coat, and fume hood for synthesis.
- Waste disposal : Neutralize with 10% acetic acid before incineration .
Advanced: How do isotopic labeling (e.g., ¹³C, ²H) aid in mechanistic studies of its metabolic pathways?
Answer:
- Tracer studies : Synthesize ¹³C-labeled compound at the methyl group (via ¹³CH₃I alkylation) to track hepatic metabolism (CYP450 oxidation) using LC-HRMS.
- Kinetic isotope effects (KIE) : Compare kH/kD ratios (>2.0 indicates rate-limiting C-H bond cleavage) .
Advanced: What analytical methods differentiate polymorphic forms of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
